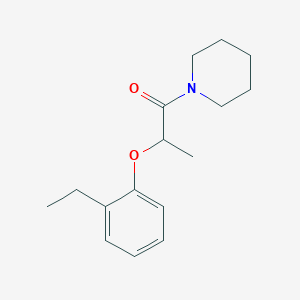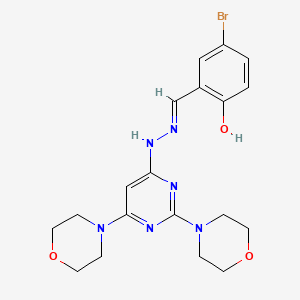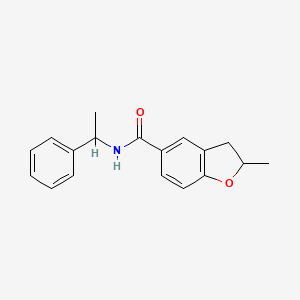
2-(2-Ethylphenoxy)-1-(piperidin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Ethylphenoxy)-1-(piperidin-1-yl)propan-1-one is an organic compound that belongs to the class of phenoxypropanones This compound is characterized by the presence of an ethyl group attached to the phenoxy ring and a piperidine ring attached to the propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Ethylphenoxy)-1-(piperidin-1-yl)propan-1-one typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-ethylphenol with an appropriate halogenated propanone under basic conditions to form the phenoxy intermediate.
Introduction of the Piperidine Ring: The phenoxy intermediate is then reacted with piperidine in the presence of a suitable catalyst to form the final product.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the carbonyl group in the propanone moiety, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: Formation of 2-(2-carboxyphenoxy)-1-(piperidin-1-yl)propan-1-one.
Reduction: Formation of 2-(2-ethylphenoxy)-1-(piperidin-1-yl)propan-1-ol.
Substitution: Various substituted phenoxy derivatives depending on the electrophile used.
Scientific Research Applications
2-(2-Ethylphenoxy)-1-(piperidin-1-yl)propan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-Ethylphenoxy)-1-(piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are subject to ongoing research.
Comparison with Similar Compounds
- 2-(2-Methylphenoxy)-1-(piperidin-1-yl)propan-1-one
- 2-(2-Isopropylphenoxy)-1-(piperidin-1-yl)propan-1-one
- 2-(2-Propylphenoxy)-1-(piperidin-1-yl)propan-1-one
Comparison:
- Structural Differences: The primary difference lies in the substituents on the phenoxy ring. While 2-(2-Ethylphenoxy)-1-(piperidin-1-yl)propan-1-one has an ethyl group, the similar compounds have methyl, isopropyl, or propyl groups.
- Chemical Properties: These structural differences can influence the compound’s reactivity, solubility, and overall chemical behavior.
- Biological Activity: The presence of different substituents can also affect the compound’s biological activity, making each compound unique in its potential applications.
Properties
IUPAC Name |
2-(2-ethylphenoxy)-1-piperidin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-3-14-9-5-6-10-15(14)19-13(2)16(18)17-11-7-4-8-12-17/h5-6,9-10,13H,3-4,7-8,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTTXFCNTCXZGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OC(C)C(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(2-Chloro-4-fluorophenyl)methyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6072529.png)
![1-(cyclohexylmethyl)-4-{[3-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}-1H-1,2,3-triazole](/img/structure/B6072530.png)
![[3-(2-hydroxyphenyl)-1H-pyrazol-5-yl]-(3-propan-2-yl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)methanone](/img/structure/B6072532.png)


![(1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinyl)(1-methyl-1H-imidazol-2-yl)methanol](/img/structure/B6072554.png)
![N-[[1-[2-(4-chlorophenyl)ethyl]piperidin-4-yl]methyl]-N-methylspiro[2.3]hexane-2-carboxamide](/img/structure/B6072556.png)
![2-{4-[4-(difluoromethoxy)benzyl]-1-isobutyl-2-piperazinyl}ethanol](/img/structure/B6072581.png)
![3-[2-(3,4-difluorophenyl)ethyl]-1-[(4-methyl-1H-imidazol-5-yl)methyl]piperidine](/img/structure/B6072588.png)
![3-[1-[3-(Trifluoromethyl)phenyl]propan-2-ylamino]azepan-2-one](/img/structure/B6072590.png)
![2-[(E)-1-(3-Chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-6,8-dimethyl[1,3]thiazolo[3,2-A][1,3]benzimidazol-3(2H)-one](/img/structure/B6072594.png)
![methyl 4-(8-methyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl)benzoate](/img/structure/B6072604.png)

![5-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one](/img/structure/B6072608.png)
